DAA1106 - 220551-92-8

DAA1106

Catalog Number: EVT-266471
CAS Number: 220551-92-8
Molecular Formula: C23H22FNO4
Molecular Weight: 395.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

DAA1106, also known as N-(2,5-dimethoxybenzyl)-N-(5-fluoro-2-phenoxyphenyl)acetamide, is a synthetic compound primarily employed in scientific research as a high-affinity ligand for the 18 kDa translocator protein (TSPO), formerly known as the peripheral benzodiazepine receptor (PBR) [, , , , , , , , , , , , , , , , , , , , , , , , , , , , ]. Its significance stems from the role of TSPO as a marker for neuroinflammation, making DAA1106 a valuable tool for studying various neurological disorders [, , , , , , , , , , , , , , , , , , , , , , , , , , , , ]. In particular, DAA1106 has shown promise as a Positron Emission Tomography (PET) tracer for visualizing TSPO expression in vivo, enabling the study of neuroinflammation in living organisms [, , , , , , , , , , , , , , , , , , , , , , , , , , , , ].

Synthesis Analysis
  • Four-step synthesis of precursor DAA1123 and subsequent [(11)C]-O-methylation: This approach involves a multi-step synthesis of the precursor molecule DAA1123 followed by radiolabeling with [(11)C] via O-methylation using [(11)C]CH3I [].
  • Palladium-mediated carbonylation: This method utilizes [(11)C]carbon monoxide and palladium(0) complex to label DAA1106 and its analogues at the carbonyl position [].
  • Copper-mediated aromatic radiofluorination: This approach involves the use of [(18)F]KF/K222 and Cu(OTf)2py4 to radiolabel DAA1106 and its analogues with fluorine-18 [, , ].
Molecular Structure Analysis
  • Radiolabeling reactions: These reactions involve the incorporation of positron-emitting isotopes, such as carbon-11 or fluorine-18, into the DAA1106 molecule to create PET tracers [, , , , ].
  • Displacement reactions: Non-radioactive DAA1106 can displace radiolabeled DAA1106 from TSPO binding sites, enabling the assessment of specific binding in vitro and in vivo [, ].
  • Metabolite formation: In vivo, DAA1106 undergoes metabolic transformations, primarily debenzylation in plasma, leading to the formation of polar metabolites [].
Mechanism of Action

DAA1106 exerts its effects by binding with high affinity to TSPO, primarily located on the outer mitochondrial membrane of activated microglia in the central nervous system [, , , , , , , , ]. The precise mechanism by which DAA1106 binding to TSPO affects microglial activity remains unclear, but it is thought to influence mitochondrial function and potentially modulate inflammatory processes [, , , , , , , ].

Physical and Chemical Properties Analysis
  • High lipophilicity: This property allows DAA1106 to cross the blood-brain barrier effectively, facilitating access to TSPO in the central nervous system [, , ].
  • High affinity for TSPO: Compared to other TSPO ligands, DAA1106 exhibits a significantly higher affinity for TSPO, leading to improved sensitivity and specificity for detecting activated microglia [, , , , , , , , ].
  • Favorable metabolic profile: While DAA1106 undergoes metabolism, its metabolites do not significantly interfere with its binding to TSPO in the brain [].
Applications
  • Imaging neuroinflammation in neurological disorders: Radiolabeled DAA1106 is used as a PET tracer to visualize and quantify microglial activation in living animal models and humans with neurological diseases, such as Alzheimer's disease, Parkinson's disease, multiple sclerosis, stroke, and traumatic brain injury [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ].
  • Assessing efficacy of anti-inflammatory therapies: By monitoring changes in TSPO expression with DAA1106-PET, researchers can evaluate the effectiveness of anti-inflammatory treatments in preclinical and clinical settings [, , ].
  • Investigating the role of microglia in disease pathogenesis: DAA1106 provides a means to study the involvement of microglial activation in the progression of various neurological disorders, leading to a better understanding of disease mechanisms and potential therapeutic targets [, , , ].
  • Studying the effects of environmental factors on neuroinflammation: DAA1106 can be used to investigate the influence of factors like cigarette smoking on microglial activation and neuroinflammation [].
Future Directions
  • Development of DAA1106 analogues with improved properties: Optimizing DAA1106 derivatives for enhanced brain uptake, higher target specificity, and reduced metabolism could further enhance its utility as a PET tracer [, ].
  • Exploration of TSPO binding subtypes: Understanding the existence and significance of potential TSPO subtypes could lead to the development of even more specific and targeted DAA1106-based imaging agents [, ].
  • Combination with other imaging modalities: Combining DAA1106-PET with other imaging techniques, such as magnetic resonance imaging (MRI), could provide a more comprehensive assessment of neuroinflammation and its relationship to other pathological changes in the brain [].
  • Integration with personalized medicine approaches: Tailoring DAA1106-based imaging to individual patients based on their genetic profile could enhance the accuracy and reliability of neuroinflammation assessments [, , ].

PK11195 (1-(2-chlorophenyl)-N-methyl-N-(1-methylpropyl)-3-isoquinolinecarboxamide)

Compound Description: PK11195 is an isoquinoline carboxamide derivative that acts as a specific antagonist of the peripheral benzodiazepine receptor (PBR), also known as the 18 kDa translocator protein (TSPO) []. It has been widely used as a PET imaging agent to study microglia and macrophage activation in the brain and other tissues, although its brain uptake is limited [, , ].

Relevance: PK11195 serves as a benchmark for comparison with DAA1106 due to its established use in imaging TSPO. DAA1106 was developed as a potential alternative to PK11195, exhibiting a higher affinity for TSPO and demonstrating superior binding characteristics in various studies [, , , , , ].

(R)-PK11195

Compound Description: (R)-PK11195 is the R-enantiomer of PK11195. It displays a higher affinity for TSPO compared to the S-enantiomer [].

Relevance: (R)-PK11195 is often used in research to ensure greater specificity for TSPO. Similar to PK11195, DAA1106 exhibits a higher binding affinity for TSPO than (R)-PK11195 in various models of neuroinflammation [, ].

[¹¹C]PBR28 (N-Acetyl-N-(2-[¹¹C]methoxybenzyl)-2-phenoxy-5-pyridinamine)

Compound Description: [¹¹C]PBR28 is a PET radioligand with an aryloxyanilide structure, specifically designed for imaging TSPO in the brain [].

[¹⁸F]FEDAA1106 (N-(5-Fluoro-2-phenoxyphenyl)-N-(2-[¹⁸F]fluoroethyl-5-methoxybenzyl)acetamide)

Compound Description: [¹⁸F]FEDAA1106 is a fluorinated analog of DAA1106, designed to be a PET ligand for imaging TSPO. It has shown high selectivity and specific binding to TSPO in preclinical studies [, ].

Relevance: [¹⁸F]FEDAA1106 is structurally similar to DAA1106, with the addition of a fluoroethyl group. This modification was aimed at improving its pharmacokinetic properties for PET imaging, making it another promising candidate for studying TSPO in vivo [, , ].

[¹¹C]DAA1106 ([¹¹C]N-(2,5-dimethoxybenzyl)-N-(5-fluoro-2-phenoxyphenyl)-acetamide)

Compound Description: [¹¹C]DAA1106 is a carbon-11 labeled version of DAA1106, specifically designed for PET imaging of TSPO. It has demonstrated high affinity and selectivity for TSPO in both animal models and human studies [, , , , , ].

Relevance: [¹¹C]DAA1106 is the radiolabeled form of DAA1106, enabling its use in PET imaging studies to visualize and quantify TSPO expression in vivo. It has been crucial in advancing our understanding of TSPO's role in various neurological disorders [, , , , , , ].

DAA1097

Compound Description: DAA1097 is a phenoxyphenyl-acetamide derivative that exhibits anxiolytic effects in mice and displaces PBR ligands in rat brain tissue []. Unlike DAA1106, it activates steroidogenesis, suggesting a different binding mode on TSPO [].

Relevance: DAA1097 shares structural similarities with DAA1106 and provides insights into the structure-activity relationship of this class of compounds. While both compounds bind to TSPO, they elicit different functional responses, suggesting distinct binding sites or mechanisms of action [].

Vinpocetine

Compound Description: Vinpocetine is a neuroprotective alkaloid that has been shown to bind to TSPO [].

Relevance: Vinpocetine's ability to bind to TSPO highlights the receptor's potential as a therapeutic target. The study demonstrating vinpocetine's competitive binding with iodinated DAA1106 analogs further reinforces the use of DAA1106 derivatives as valuable tools for investigating TSPO in neurological diseases [].

Compound Description: [¹²⁵I]desmethoxy-DAA1106 is an iodinated analog of DAA1106, designed for in vitro autoradiography studies. It lacks a methoxy group compared to DAA1106 [].

Relevance: [¹²⁵I]desmethoxy-DAA1106 serves as a useful tool for studying TSPO binding in vitro. Its structural similarity to DAA1106 allows for a better understanding of the binding characteristics of this class of compounds [].

[¹²⁵I]desfluoro-DAA1106

Compound Description: [¹²⁵I]desfluoro-DAA1106 is another iodinated analog of DAA1106, specifically designed for in vitro autoradiography studies. It lacks a fluorine atom compared to DAA1106 [].

Relevance: [¹²⁵I]desfluoro-DAA1106 provides further insights into the structure-activity relationship of DAA1106 analogs and their binding to TSPO. The study using this compound, along with [¹²⁵I]desmethoxy-DAA1106, demonstrates the potential of using iodinated DAA1106 derivatives as in vitro biomarkers for TSPO [].

[¹¹C]AC-5216

Compound Description: [¹¹C]AC-5216 is a PET radioligand developed for imaging TSPO [, , ].

Relevance: [¹¹C]AC-5216, alongside DAA1106 and its derivatives, represents a new generation of TSPO ligands with improved properties for PET imaging. Comparative studies using both [¹¹C]AC-5216 and [¹⁸F]fluoroethoxy-DAA1106 have demonstrated the ability of these high-affinity TSPO probes to detect subtle neuroinflammatory changes in vivo [, ].

[¹⁸F]fluoroethoxy-DAA1106

Compound Description: [¹⁸F]fluoroethoxy-DAA1106 is a fluorine-18 labeled analog of DAA1106 developed for PET imaging of TSPO [].

Relevance: [¹⁸F]fluoroethoxy-DAA1106, along with [¹¹C]AC-5216, belongs to a new generation of TSPO PET radioligands. Studies utilizing these tracers have demonstrated their capability to visualize and quantify neuroinflammatory responses in various disease models [].

N-benzyl-N-[¹¹C]methyl-2-(7-methyl-8-oxo-2-phenyl-7, 8-dihydro-9H-purin-9-yl)acetamide

Compound Description: N-benzyl-N-[¹¹C]methyl-2-(7-methyl-8-oxo-2-phenyl-7, 8-dihydro-9H-purin-9-yl)acetamide is a carbon-11 labeled compound developed for TSPO imaging with a moderate specific activity range (37–110 GBq/lmol) [].

Relevance: This compound shares a similar target (TSPO) with DAA1106 and highlights the ongoing efforts to develop new and improved TSPO radioligands. The development of its higher specific activity analog, [¹¹C]DAC, underscores the importance of specific activity for in vivo imaging studies, a concept also relevant to the development and application of [¹¹C]DAA1106 [].

[¹¹C]DAC (N-benzyl-N-methyl-2-(7-[¹¹C]methyl-8-oxo-2-phenyl-7,8-dihydro-9H-purin-9-yl)acetamide)

Compound Description: [¹¹C]DAC is a carbon-11 labeled compound developed for TSPO imaging with ultra-high specific activity (average 4560 GBq/lmol) [].

Relevance: The development of [¹¹C]DAC, with its significantly higher specific activity compared to its predecessor, emphasizes the importance of achieving high specific activity for improving the sensitivity and accuracy of in vivo TSPO imaging, a principle also relevant to the development and application of [¹¹C]DAA1106 [].

6-[¹⁸F]Fluor-L-3,4-dihydroxyphenylalanine (6-[¹⁸F]FDOPA)

Compound Description: 6-[¹⁸F]FDOPA is a fluorine-18 labeled analog of L-DOPA, primarily used in PET imaging to assess the integrity of the dopaminergic system [].

Relevance: While 6-[¹⁸F]FDOPA targets the dopaminergic system, its potential for non-specific uptake in inflamed brain regions, as highlighted in a study comparing it with DAA1106, underscores the importance of developing and utilizing highly specific tracers for accurate imaging and interpretation of neuroinflammation [, ].

6-[¹⁸F]Fluordopamine (6-[¹⁸F]FDA)

Compound Description: 6-[¹⁸F]FDA is a fluorine-18 labeled analog of dopamine, used as a PET tracer to study the dopaminergic system [].

Relevance: Similar to 6-[¹⁸F]FDOPA, 6-[¹⁸F]FDA's primary application is in imaging the dopaminergic system. The successful radiosynthesis of 6-[¹⁸F]FDA using a method also suitable for producing DAA1106 demonstrates the versatility of certain radiochemistry approaches in developing diverse PET tracers for various neurological targets [].

4-[¹⁸F]Fluorphenylalanine (4-[¹⁸F]FPhe)

Compound Description: 4-[¹⁸F]FPhe is a fluorine-18 labeled analog of phenylalanine, used as a PET tracer to study amino acid transport and protein synthesis [].

Relevance: The successful radiosynthesis of 4-[¹⁸F]FPhe using a method also applicable to DAA1106 highlights the adaptability of certain radiochemistry techniques for producing diverse PET tracers. It also emphasizes the continuous efforts in developing efficient and versatile methods for synthesizing radiolabeled compounds for various neurological applications [].

NIR-conPK

Compound Description: NIR-conPK is a near-infrared (NIR) fluorescent analog of PK11195 conjugated to the fluorophore IRDye 800CW [].

Relevance: NIR-conPK, although not directly binding to TSPO, interacts with a protein related to TSPO and demonstrates specific binding in intact astrocytoma cells and microglia. This finding, in contrast to DAA1106's direct binding to TSPO, suggests alternative approaches for imaging and studying glial cells and neuroinflammation [].

NIR-6T

Compound Description: NIR-6T is a near-infrared (NIR) fluorescent analog of DAA1106 conjugated to the fluorophore IRDye 800CW [].

Relevance: While NIR-6T exhibited high affinity for TSPO in cell homogenates, it lacked specific binding in intact cells, suggesting limitations in its application for in vivo imaging compared to DAA1106. This finding highlights the importance of considering the behavior of compounds in complex biological environments when designing and evaluating potential imaging agents [].

Properties

CAS Number

220551-92-8

Product Name

DAA-1106

IUPAC Name

N-[(2,5-dimethoxyphenyl)methyl]-N-(5-fluoro-2-phenoxyphenyl)acetamide

Molecular Formula

C23H22FNO4

Molecular Weight

395.4 g/mol

InChI

InChI=1S/C23H22FNO4/c1-16(26)25(15-17-13-20(27-2)10-12-22(17)28-3)21-14-18(24)9-11-23(21)29-19-7-5-4-6-8-19/h4-14H,15H2,1-3H3

InChI Key

DCRZYADKQRHHSF-UHFFFAOYSA-N

SMILES

CC(=O)N(CC1=C(C=CC(=C1)OC)OC)C2=C(C=CC(=C2)F)OC3=CC=CC=C3

Solubility

Soluble in DMSO

Synonyms

(11C)DAA1106
DAA 1106
DAA-1106
DAA1106
N-(2,5-dimethoxybenzyl)-N-(5-fluoro-2-isophenoxyphenyl)acetamide

Canonical SMILES

CC(=O)N(CC1=C(C=CC(=C1)OC)OC)C2=C(C=CC(=C2)F)OC3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.